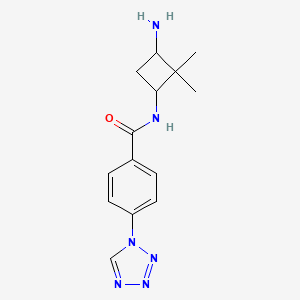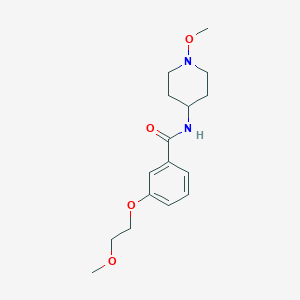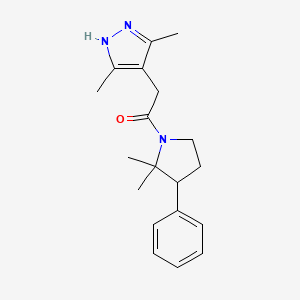
N-(3-amino-2,2-dimethylcyclobutyl)-4-(tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-amino-2,2-dimethylcyclobutyl)-4-(tetrazol-1-yl)benzamide is a synthetic organic compound characterized by a unique structure that combines a cyclobutyl ring, a tetrazole moiety, and a benzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-2,2-dimethylcyclobutyl)-4-(tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving suitable alkenes or alkynes under high-pressure conditions or using photochemical methods.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines in the presence of catalysts.
Tetrazole Formation: The tetrazole ring is formed through a cyclization reaction involving azides and nitriles, typically under acidic or basic conditions.
Coupling with Benzamide: The final step involves coupling the cyclobutyl-tetrazole intermediate with a benzamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides, thiolates, or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-amino-2,2-dimethylcyclobutyl)-4-(tetrazol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on its interaction with specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-amino-2,2-dimethylcyclobutyl)-4-(tetrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The cyclobutyl and benzamide groups contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-amino-2,2-dimethylcyclobutyl)-4-(triazol-1-yl)benzamide: Similar structure but with a triazole ring instead of a tetrazole.
N-(3-amino-2,2-dimethylcyclobutyl)-4-(imidazol-1-yl)benzamide: Contains an imidazole ring, offering different chemical properties and biological activities.
Uniqueness
N-(3-amino-2,2-dimethylcyclobutyl)-4-(tetrazol-1-yl)benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical reactivity and potential biological activity. The combination of the cyclobutyl ring and the tetrazole moiety provides a rigid and versatile scaffold for further functionalization and exploration in various research fields.
Properties
IUPAC Name |
N-(3-amino-2,2-dimethylcyclobutyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-14(2)11(15)7-12(14)17-13(21)9-3-5-10(6-4-9)20-8-16-18-19-20/h3-6,8,11-12H,7,15H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYNREAUEVNQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1NC(=O)C2=CC=C(C=C2)N3C=NN=N3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-fluoro-4-methoxyphenyl)-2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]propan-1-amine](/img/structure/B6976882.png)
![1-[1-(1-Methoxycyclopentyl)ethylamino]-2-thiophen-3-ylpropan-2-ol](/img/structure/B6976894.png)
![1-[[1-(2-Fluoro-4-methoxyphenyl)-2-methylpropyl]amino]-3-methoxypropan-2-ol](/img/structure/B6976911.png)

![[6-(Hydroxymethyl)-2,2-dimethylmorpholin-4-yl]-[3-(2-methoxyethoxy)phenyl]methanone](/img/structure/B6976921.png)
![(1-Ethylsulfonylpiperidin-3-yl)-[6-(hydroxymethyl)-2,2-dimethylmorpholin-4-yl]methanone](/img/structure/B6976929.png)
![tert-butyl 5-[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B6976942.png)
![1-[2-[(3-Bromophenyl)methyl]piperidin-1-yl]-2-(4-methylpiperazin-1-yl)ethanone](/img/structure/B6976947.png)

![[4-(2-Hydroxyethyl)azepan-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone](/img/structure/B6976961.png)
![tert-butyl N-[2,2-dimethyl-3-[(1-methylpiperidin-4-yl)amino]cyclobutyl]carbamate](/img/structure/B6976967.png)

![2-amino-N-[(4-fluoro-3-methylphenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B6976978.png)
![2-[2-(3,3-Dimethylpiperazine-1-carbonyl)phenoxy]acetamide](/img/structure/B6976980.png)
